

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid
Cat. No.:	B1439819

[Get Quote](#)

An In-Depth Technical Guide to **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid**: A Key Building Block in Modern Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile chemical building blocks is paramount.^[1] Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.^{[2][3]} This guide focuses on a specific, highly functionalized reagent: **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid**.

This molecule is distinguished by three key structural features: the reactive boronic acid group, a strategically placed methyl group that imparts steric influence, and an N-methylsulfamoyl moiety that can modulate physicochemical properties and engage in crucial intermolecular interactions. These characteristics make it a valuable intermediate for synthesizing complex biaryl systems, which are common motifs in pharmacologically active compounds.^{[1][4]} This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists, providing in-depth information on its chemical properties, synthesis, applications, and handling.

Chemical Structure and Physicochemical Properties

The unique reactivity and utility of **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid** stem directly from its molecular structure. The boronic acid group [-B(OH)₂] is the primary site of reactivity, particularly in cross-coupling reactions. The ortho-methyl group influences the orientation of the boronic acid and can affect reaction kinetics, while the para-N-methylsulfamoyl group [-SO₂NH(CH₃)] enhances solubility and provides hydrogen bonding capabilities, a desirable feature in medicinal chemistry.[\[5\]](#)[\[6\]](#)

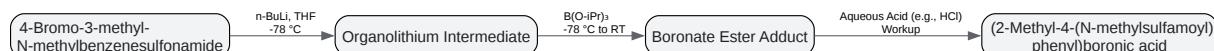
Key Properties

The fundamental properties of this compound are summarized below for quick reference.

Property	Value	Source
Chemical Name	[2-methyl-4-(methylsulfamoyl)phenyl]boronic acid	[7]
CAS Number	1152274-62-8	[8] [9]
Molecular Formula	C ₈ H ₁₂ BNO ₄ S	[7] [8] [9]
Molecular Weight	229.06 g/mol	[8] [9]
Appearance	Typically a solid (e.g., white powder)	[2]
Purity	≥96%	[9]
Storage Conditions	Inert atmosphere, store at 2-8°C or room temperature	[8] [9] [10]
SMILES	B(C1=C(C=C(C=C1)S(=O)(=O)NC)C)(O)O	[7]
InChI Key	SIHCFZOHSIYOOOL-UHFFFAOYSA-N	[7]

Predicted Spectroscopic Data

While experimental spectra should always be used for definitive characterization, computational predictions provide valuable reference points.


Data Type	Predicted Values	Source
Monoisotopic Mass	229.05801 Da	[7]
Topological Polar Surface Area (TPSA)	86.63 Å ²	[11]
Predicted XlogP	-1.2621	[11]
Hydrogen Bond Donors	3	[11]
Hydrogen Bond Acceptors	4	[11]

Synthesis and Mechanism

The synthesis of arylboronic acids is a well-established field in organic chemistry.[3] A common and reliable method involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[3][12][13]

Retrosynthetic Analysis and Plausible Synthesis

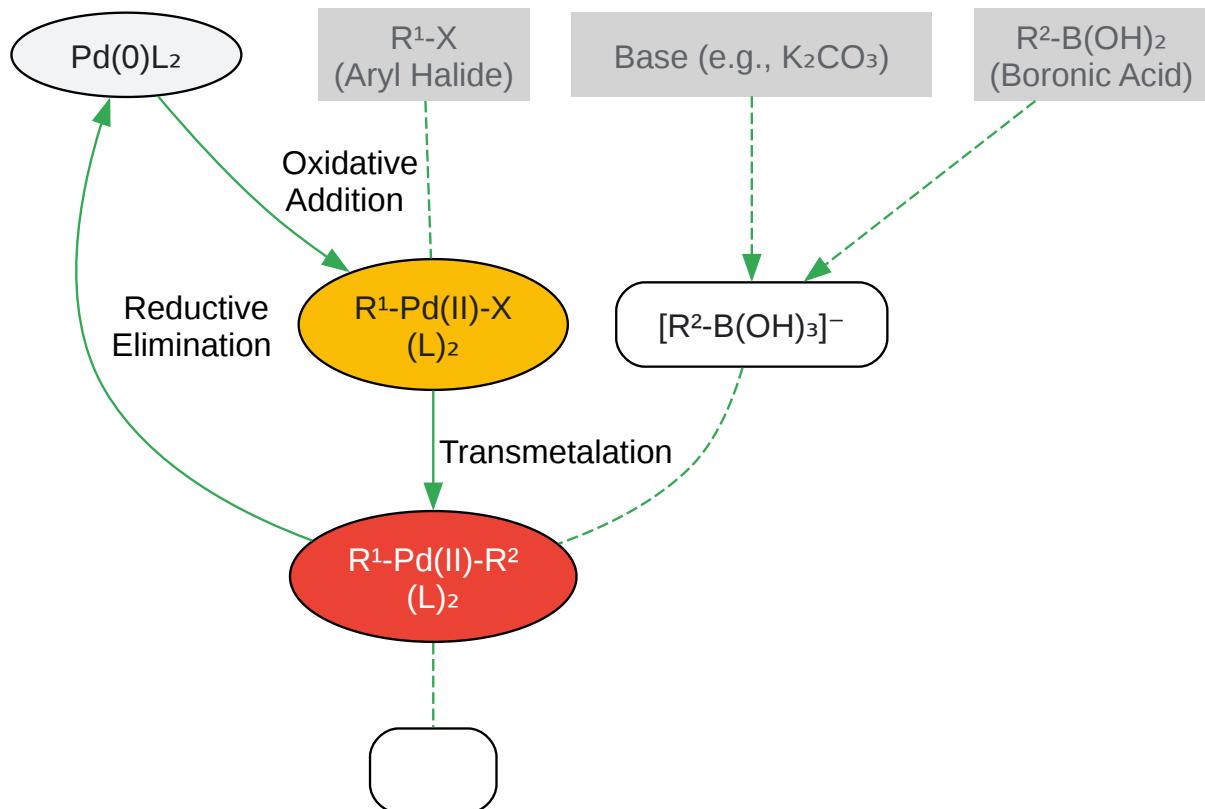
A logical synthetic route to **(2-Methyl-4-(N-methylsulfonyl)phenyl)boronic acid** starts from a commercially available halogenated precursor, such as 4-bromo-3-methyl-N-methylbenzenesulfonamide.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the target boronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for arylboronic acid synthesis.[\[3\]](#)[\[13\]](#)


- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-3-methyl-N-methylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The formation of the aryl lithium species is monitored by TLC or LC-MS of quenched aliquots.
- Borylation: After stirring for 1-2 hours at -78 °C, triisopropyl borate (1.2 eq) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
- Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- Extraction: The aqueous layer is separated, and the organic layer is extracted with an aqueous base (e.g., NaOH). The aqueous extracts are combined, washed with an organic solvent like diethyl ether to remove non-acidic impurities, and then re-acidified with concentrated HCl to precipitate the boronic acid product.
- Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield the final product with high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[\[14\]](#)[\[15\]](#) This reaction is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[\[2\]](#)[\[15\]](#)

Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[14]

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst inserts into the carbon-halide bond of the electrophile ($\text{R}^1\text{-X}$).[14]
- Transmetalation: The organic group (R^2) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][16]

- Reductive Elimination: The two organic fragments (R^1 and R^2) are coupled, forming the new C-C bond and regenerating the $Pd(0)$ catalyst.[14]

Protocol: Suzuki-Miyaura Coupling

This protocol provides a practical template for using **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid**.

- Reagents & Setup: To a reaction vessel, add **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid** (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq).
- Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.[15]
- Reaction: Heat the mixture under an inert atmosphere (N_2 or Ar) to a temperature typically between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has surged, especially following the FDA approval of drugs like bortezomib (Velcade).[5][17][18] These compounds are no longer seen just as synthetic intermediates but as key pharmacophores that can form unique covalent or dative bonds with biological targets.[4][18]

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is particularly valuable as a "protein degrader building block".[9] The sulfamoyl group can act as a hydrogen bond donor and acceptor, improving interactions with target proteins, while the boronic acid can be used as a reactive handle or a covalent warhead. Its structure allows for the systematic exploration of

chemical space to optimize potency, selectivity, and pharmacokinetic profiles in drug candidates.[4][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid** is essential. While boronic acids are generally considered to have low toxicity, appropriate safety precautions must be observed.[3][5] The following information is based on safety data sheets for structurally similar compounds.[19][20][21][22]

Hazard Identification

Hazard Class	GHS Statement	Precautionary Codes
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312, P330, P501
Skin Irritation	H315: Causes skin irritation	P280, P302+P352, P332+P313, P362
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P313
Respiratory Irritation	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233

Note: This data is representative and the specific SDS for the purchased material should always be consulted.

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][20]

- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[21] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[8][10]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[19]

Conclusion

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a highly valuable and versatile building block for modern organic and medicinal chemistry. Its trifunctional nature—a reactive boronic acid for cross-coupling, a sterically directing methyl group, and a property-modulating sulfamoyl group—provides chemists with a powerful tool for the efficient synthesis of complex molecules. From its central role in the Suzuki-Miyaura reaction to its growing importance in the design of novel therapeutics, this reagent exemplifies the enabling power of well-designed chemical intermediates. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 8. 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid | 1152274-62-8
[amp.chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 226396-31-2|(4-(N-Methylsulfamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
- 12. nbinno.com [nbinno.com]
- 13. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. angenechemical.com [angenechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439819#2-methyl-4-n-methylsulfamoyl-phenyl-boronic-acid-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com